4-Amino-alpha-diethylamino-o-cresol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

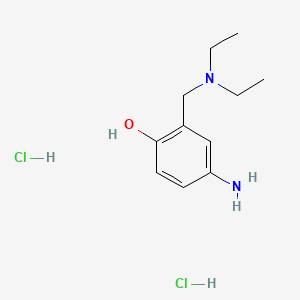

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a cresol moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with o-cresol, which is a methylphenol derivative.

Amination: The o-cresol undergoes amination to introduce the amino group at the para position.

Alkylation: The amino group is then alkylated with diethylamine to form the diethylamino group.

Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Handling of Starting Materials: Large quantities of o-cresol and diethylamine are used.

Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

化学反応の分析

Types of Reactions

4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and diethylamino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated or acylated derivatives.

科学的研究の応用

Applications in Hair Dyes

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is predominantly used as an intermediate in the synthesis of hair dye formulations. Its ability to impart color to hair while maintaining stability under oxidative conditions makes it valuable in both oxidative and non-oxidative hair dyes.

Case Study: Safety and Efficacy in Hair Dyes

A study conducted by the Scientific Committee on Consumer Products (SCCP) assessed the safety of several hair dye components, including this compound. The findings indicated that at concentrations up to 1.5%, it does not pose significant health risks to consumers when used as intended in oxidative hair dye formulations .

| Parameter | Value |

|---|---|

| Maximum Concentration | 1.5% |

| Safety Assessment | No significant risk |

| Application Type | Oxidative hair dyes |

Biochemical Research

In biochemical research, this compound serves as a reagent for various assays due to its reactive amino groups. It is utilized in the synthesis of other compounds and as a marker in studies involving enzyme activity.

Research Example: Enzyme Activity Assays

In a study focusing on enzyme kinetics, this compound was employed to evaluate the activity of certain oxidoreductases. The compound's ability to undergo oxidation-reduction reactions made it an effective substrate for monitoring enzymatic processes .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in consumer products.

Toxicity Assessment

Research has shown that this compound exhibits low toxicity levels when tested in animal models. In acute toxicity studies, the LD50 values were established, indicating a relatively safe profile at recommended usage levels .

| Study Type | LD50 (mg/kg) |

|---|---|

| Acute Oral Toxicity | 1539 - 2000 |

| Dermal Toxicity | No significant adverse effects |

Applications in Clinical Diagnostics

The compound has also found applications in clinical diagnostics, particularly as a component in certain tests for detecting specific biochemical markers.

Diagnostic Use Case

In clinical settings, this compound has been utilized in assays aimed at identifying metabolic disorders through colorimetric methods. Its reactivity allows for visual detection of enzyme activity changes associated with various conditions .

作用機序

The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

類似化合物との比較

Similar Compounds

4-Amino-alpha-diethylamino-o-cresol: The base compound without the dihydrochloride salt.

4-Amino-alpha-methylamino-o-cresol: A similar compound with a methylamino group instead of a diethylamino group.

4-Amino-alpha-ethylamino-o-cresol: A compound with an ethylamino group.

Uniqueness

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

生物活性

4-Amino-alpha-diethylamino-o-cresol dihydrochloride (CAS No. 6297-14-9) is a chemical compound with significant biological activity, primarily recognized for its role as a substrate in enzymatic assays and its applications in various biochemical studies. This compound is particularly noted for its interactions with peroxidases, making it valuable in both research and clinical diagnostics.

- Molecular Formula : C₁₁H₁₅Cl₂N₂O

- Molecular Weight : 248.16 g/mol

- Structure : The compound features an amino group and a diethylamino moiety, contributing to its solubility and reactivity.

This compound acts primarily as a chromogenic substrate for peroxidase enzymes. Upon oxidation by peroxidases, it produces a colored product, which can be quantitatively measured. This property is utilized in various assays to determine enzyme activity and the presence of specific biological molecules.

Enzymatic Assays

-

Peroxidase Activity :

- The compound is commonly used in assays to measure peroxidase activity due to its ability to undergo oxidation, resulting in a detectable color change.

- Case Study : In a study assessing the activity of horseradish peroxidase, the compound was shown to produce a stable colored product that correlates with enzyme concentration, demonstrating its utility in quantitative assays .

- Antioxidant Properties :

Pharmacological Applications

- Potential Therapeutic Uses : The compound has been explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its mechanism may involve modulation of oxidative stress pathways.

- Research Applications : It serves as a model compound in pharmacological studies aimed at understanding the role of amine-containing compounds in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-o-cresol | Hydroxyl group on aromatic ring | Antioxidant properties |

| Alpha-diethylamino-o-cresol | Similar amine structure | Used as a substrate for various enzymes |

| 3-Amino-phenol | Amino group on phenolic ring | Known for antibacterial activity |

Research Findings

Recent studies have highlighted the importance of this compound in various fields:

- Biochemistry : It has been extensively studied for its role in enzymatic reactions involving peroxidases, demonstrating significant sensitivity and specificity.

- Clinical Diagnostics : Its application as a chromogenic substrate makes it invaluable in diagnostic assays for determining enzyme levels in clinical samples.

特性

CAS番号 |

6297-14-9 |

|---|---|

分子式 |

C11H19ClN2O |

分子量 |

230.73 g/mol |

IUPAC名 |

4-amino-2-(diethylaminomethyl)phenol;hydrochloride |

InChI |

InChI=1S/C11H18N2O.ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14;/h5-7,14H,3-4,8,12H2,1-2H3;1H |

InChIキー |

KWNAKIVTTHIRJV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(C=CC(=C1)N)O.Cl.Cl |

正規SMILES |

CCN(CC)CC1=C(C=CC(=C1)N)O.Cl |

Key on ui other cas no. |

6297-14-9 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。